An In-depth Technical Guide to Ethyl 3-(piperazin-1-yl)propanoate (CAS 43032-38-8)
An In-depth Technical Guide to Ethyl 3-(piperazin-1-yl)propanoate (CAS 43032-38-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(piperazin-1-yl)propanoate is a bifunctional organic compound featuring a piperazine moiety and an ethyl ester group. The piperazine ring is a well-established pharmacophore in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved solubility and bioavailability. This, combined with the reactive handles of the secondary amine and the ester, makes Ethyl 3-(piperazin-1-yl)propanoate a versatile building block in the synthesis of more complex molecules, particularly in the realm of drug discovery and development. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and spectroscopic characterization. While specific biological data for this compound is limited, the known activities of related piperazine derivatives are discussed to highlight its potential therapeutic applications.
Physicochemical and Spectroscopic Properties
Ethyl 3-(piperazin-1-yl)propanoate is a heterocyclic compound with the molecular formula C9H18N2O2.[1][2] Its key physical and chemical properties are summarized in the tables below. There is some discrepancy in the reported physical state of the compound, with some sources listing it as a liquid and others as a solid.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 43032-38-8 | [1][2] |
| Molecular Formula | C9H18N2O2 | [1][2] |
| Molecular Weight | 186.25 g/mol | [1][2] |
| Boiling Point | 89-93 °C at 0.8 mmHg | [2] |
| Density | 1.011 g/cm³ | [2] |
| Refractive Index | 1.459 | [2] |
| Flash Point | 122.3 °C | [2] |
| Physical Form | Liquid / Solid |
Table 2: Spectroscopic Data (Reported)
| Technique | Data |
| ¹H NMR | H-1' (NH): ~1.9 ppm (s, 1H)H-2', H-6': ~2.8 ppm (t, 4H)H-3', H-5': ~2.4 ppm (t, 4H)H-2: ~2.7 ppm (t, 2H)H-3: ~2.5 ppm (t, 2H)OCH₂CH₃: ~4.1 ppm (q, 2H)OCH₂CH₃: ~1.2 ppm (t, 3H) |
| ¹³C NMR | C=O: ~172 ppmC-2', C-6': ~46 ppmC-3', H-5': ~54 ppmC-2: ~53 ppmC-3: ~32 ppmOCH₂CH₃: ~60 ppmOCH₂CH₃: ~14 ppm |
Synthesis and Reactivity
The synthesis of Ethyl 3-(piperazin-1-yl)propanoate can be achieved through several established synthetic routes. The most common methods are analogous to those used for its methyl ester counterpart and involve either an Aza-Michael addition or a direct N-alkylation of piperazine.[3]
Synthetic Pathways
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of the analogous methyl ester and are expected to be applicable for the synthesis of Ethyl 3-(piperazin-1-yl)propanoate.
Protocol 1: Synthesis via Aza-Michael Addition
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (1.0 equivalent) in a suitable solvent such as methanol or acetonitrile.
-
Reagent Addition: Slowly add ethyl acrylate (0.8 to 1.0 equivalent, to favor mono-addition) to the stirred solution at room temperature.
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Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Take up the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove unreacted piperazine and its salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can then be purified by column chromatography on silica gel or by distillation under reduced pressure.
Protocol 2: Synthesis via N-Alkylation
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Reaction Setup: To a solution of a large excess of piperazine (e.g., 5-10 equivalents) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate or triethylamine (1.0-1.2 equivalents).
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Reagent Addition: Add ethyl 3-chloropropanoate or ethyl 3-bromopropanoate (1.0 equivalent) dropwise to the stirred mixture at room temperature.
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Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir for several hours until completion, as monitored by TLC or GC-MS.
-
Work-up and Purification: The work-up and purification steps are similar to those described in Protocol 1.
Reactivity and Further Functionalization
The bifunctional nature of Ethyl 3-(piperazin-1-yl)propanoate allows for a variety of subsequent chemical transformations, making it a valuable intermediate.[1][4]
Potential Biological and Pharmaceutical Relevance
While no specific biological activity has been reported for Ethyl 3-(piperazin-1-yl)propanoate itself, the piperazine moiety is a common structural motif in a wide range of biologically active compounds.[5][6] Derivatives of piperazine have been shown to exhibit a broad spectrum of pharmacological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties.[7][8][9][10]
It is crucial to note that the following information is based on studies of other piperazine-containing molecules and is provided for contextual purposes only. The biological activity of Ethyl 3-(piperazin-1-yl)propanoate has not been experimentally determined.
Anticancer Potential
Numerous arylpiperazine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including prostate and breast cancer.[6][11] Some of these compounds have been shown to induce apoptosis and arrest the cell cycle in cancer cells.[12] The piperazine scaffold is often utilized to modulate the physicochemical properties of potential anticancer agents to improve their drug-like characteristics.
Neuroprotective Potential
Certain (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives have demonstrated strong neuroprotective properties against β-amyloid-induced toxicity, a key factor in Alzheimer's disease.[13] These compounds have been shown to reverse ATP depletion in neuronal cells, suggesting a mitochondrial site of action.[13] Other piperazine derivatives have been investigated as D3 receptor preferring agonists with potential applications in the treatment of Parkinson's disease.[14]
General Experimental Workflow for Biological Screening
A general workflow for the preliminary biological evaluation of a compound like Ethyl 3-(piperazin-1-yl)propanoate would involve a series of in vitro assays.
Safety and Handling
Ethyl 3-(piperazin-1-yl)propanoate is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It may also cause skin and eye irritation, and respiratory irritation. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[2]
Table 3: Hazard Information
| Hazard Statement | Code | Reference(s) |
| Harmful if swallowed | H302 | [2] |
| Harmful in contact with skin | H312 | [2] |
| Causes skin irritation | H315 | |
| Causes serious eye irritation | H319 | |
| Harmful if inhaled | H332 | [2] |
| May cause respiratory irritation | H335 |
Conclusion
Ethyl 3-(piperazin-1-yl)propanoate is a valuable and versatile building block for synthetic and medicinal chemistry. Its straightforward synthesis and the presence of two reactive functional groups provide a platform for the development of a wide array of more complex molecules. While direct biological data is currently unavailable, the extensive history of the piperazine scaffold in successful drug discovery programs suggests that derivatives of Ethyl 3-(piperazin-1-yl)propanoate hold significant potential for the development of novel therapeutic agents across various disease areas. Further investigation into the biological activities of this compound and its derivatives is warranted.
References
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- 5. In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 13. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity in Parkinson's disease animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
